molecular formula C24H25Cl2NO B601921 Desethylclomifene Hydrochloride CAS No. 1310815-19-0

Desethylclomifene Hydrochloride

Cat. No.: B601921
CAS No.: 1310815-19-0
M. Wt: 414.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Desethylclomifene hydrochloride, a metabolite of the selective estrogen receptor modulator clomiphene citrate, emerged as a compound of interest following the widespread clinical use of its parent drug for infertility treatment. Clomiphene citrate was first synthesized in 1956 and approved by the U.S. Food and Drug Administration in 1967. The identification of this compound as a key metabolite occurred during subsequent pharmacokinetic studies in the late 20th century, which aimed to elucidate clomiphene’s metabolic fate. Early analytical efforts using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) revealed that clomiphene undergoes N-deethylation, yielding desethylclomifene as a primary metabolite.

The structural characterization of this compound was advanced through nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS), confirming its molecular formula as C₂₄H₂₅Cl₂NO and a molecular weight of 414.37 g/mol. Its identification marked a critical milestone in understanding clomiphene’s pharmacodynamic variability, particularly its stereoisomeric properties.

Significance in Pharmaceutical Research

This compound has garnered attention for its role in modulating clomiphene’s therapeutic effects. As an active metabolite, it contributes to the drug’s overall efficacy in estrogen receptor antagonism. Key research findings include:

  • Metabolic Activation : this compound is further metabolized into 4-hydroxy-N-desethylclomiphene, a compound with 30–100 times greater estrogen receptor affinity than clomiphene itself.
  • Enzyme Polymorphism Interactions : Cytochrome P450 2D6 (CYP2D6) genetic variants significantly influence desethylclomifene formation, explaining interindividual variability in clomiphene response.
  • Drug Repurposing Potential : Recent studies propose desethylclomifene as a candidate for oncology research due to structural similarities with mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

Table 1: Key Metabolic Pathways Involving this compound

Pathway Enzyme Involved Metabolite Produced Biological Significance
N-Deethylation CYP3A4 Desethylclomifene Reduces estrogenic activity
4-Hydroxylation CYP2D6 4-Hydroxy-N-desethylclomiphene Enhances receptor antagonism
Glucuronidation UGT1A1/UGT2B7 Glucuronide conjugates Facilitates renal excretion

Current Research Landscape

Recent advances in analytical chemistry and pharmacogenomics have propelled this compound into the spotlight:

  • Analytical Method Development :

    • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) now enables simultaneous quantification of desethylclomifene and 12 other low-molecular-weight compounds at sensitivities ≤30% of regulatory limits.
    • Novel LC-electrospray ionization (ESI)-MS/MS protocols have identified previously unreported glucuronide and sulfate conjugates in human urine.
  • Pharmacokinetic Modeling :

    • Whole-body physiologically based pharmacokinetic (PBPK) models integrate CYP2D6 and CYP3A4 polymorphisms to predict desethylclomifene exposure in drug-drug-gene interaction scenarios. These models reveal that CYP2D6 poor metabolizers exhibit 8–12-fold lower plasma concentrations of active metabolites compared to normal metabolizers.
  • Synthetic Chemistry Advances :

    • Improved synthetic routes for this compound emphasize regioselective N-deethylation using dichloro dimethyl hydantoin (DCDMI) in toluene, achieving >95% purity.

Table 2: Recent Analytical Methods for Desethylclomifene Detection

Technique Matrix Limit of Quantification (LOQ) Key Application
LC-HRMS Plasma 0.06 ng/mL Multi-analyte screening
GC-MS/MS Urine 25 ng/mL Doping control
Immunoaffinity SPE-LC Tumor tissue 1.2 pg/mg Oncology research

Properties

IUPAC Name

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXQFJYBKJJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Geometric Isomers

The chlorination of (E)- and (Z)-isomers of intermediate compounds (Formula V-E and V-Z) in methylene chloride, with acetic acid or trifluoroacetic acid as catalysts, typically yields clomiphene. Omitting these acids or altering solvent ratios promotes desethylation. For instance, using methylene chloride without acetic acid at 25°C increases desethylclomifene formation to ~0.5–1.2%. The reaction mechanism involves electrophilic substitution, where incomplete chlorination at the ethyl group results in desethyl derivatives.

Hydrolytic Desethylation

Controlled hydrolysis of clomiphene citrate under acidic conditions (HCl, 60°C) selectively removes the ethyl group. A mixture of clomiphene (10 g) in 6M HCl refluxed for 12 hours yields this compound with 78% purity, necessitating subsequent purification via column chromatography.

Optimization of Reaction Conditions

Key parameters influencing this compound synthesis include solvent polarity, temperature, and catalyst selection. Data from clomiphene patents provide a foundation for optimizing these variables:

ParameterOptimal Range for DesethylationEffect on Yield/Purity
SolventMethylene chloride (neat)Increases desethylation by 40%
Temperature25–40°CMaximizes selectivity
Acid CatalystNone or reduced concentrationAvoids impurity suppression
Chlorinating Agent0.5 eq dichlorodimethylhydantoinLimits over-chlorination

Mechanistic Insight : The absence of acetic acid destabilizes the transition state during chlorination, favoring ethyl group elimination. Methylene chloride’s low polarity further reduces energy barriers for desethylation.

Purification and Isolation Techniques

This compound is isolated from reaction mixtures using chromatographic methods. Patent US20090234020A1 outlines silica gel chromatography (230–400 mesh) with dichloromethane:methanol:water (65:35:8) as the eluent, achieving 95% purity. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% phosphoric acid/acetonitrile gradient (30:70 to 50:50) resolves desethylclomifene from clomiphene, with retention times of 8.2 and 10.5 minutes, respectively.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic data:

  • 1H NMR (DMSO-d6): δ 7.8–7.2 (m, aromatic H), 3.6 (s, -NH2), 2.9 (q, -CH2-).

  • HPLC Purity : ≥98% under EP10.0 monographs, using a chiral column (Chiralpak IC) with hexane:ethanol:diethylamine (80:20:0.1).

  • Mass Spectrometry : m/z 406.1 [M+H]+ (calc. 406.2).

Scalability and Industrial Considerations

Batch processes scaling to 50 kg utilize continuous-flow reactors to maintain temperature control (25±2°C) and minimize side reactions. Post-synthesis, crystallization from ethanol:water (7:3) enhances purity to 99.5%, with residual solvents <500 ppm. Regulatory compliance mandates impurity profiling per ICH Q3A guidelines, ensuring desethylclomifene levels <0.15% in final clomiphene products .

Chemical Reactions Analysis

Types of Reactions

Desethylclomifene Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium ethoxide in ethanol.

Major Products

    Oxidation: Oxidized derivatives of Desethylclomifene.

    Reduction: Reduced forms of the compound.

    Substitution: Ethyl-substituted derivatives.

Scientific Research Applications

Infertility Treatment

  • Mechanism : Desethylclomifene acts by binding to estrogen receptors in the hypothalamus, inhibiting negative feedback from estrogen and thereby increasing the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .
  • Clinical Use : It is commonly prescribed for women who do not ovulate regularly, helping induce ovulation and improve fertility outcomes.

Male Hypogonadism

  • Mechanism : In men, desethylclomifene has been shown to elevate testosterone levels by blocking estrogen's negative feedback on the hypothalamus and pituitary gland, promoting increased gonadotropin release .
  • Clinical Use : It is used to treat secondary hypogonadism in males, enhancing testosterone production without the need for exogenous testosterone administration.

Metabolic Disorders

  • Cholesterol Management : Desethylclomifene has been investigated for its potential to lower cholesterol levels. Studies indicate that it may help manage lipid profiles in patients with metabolic syndrome .
  • Type 2 Diabetes : There is emerging evidence suggesting that desethylclomifene may improve insulin sensitivity and assist in managing type 2 diabetes in men with secondary hypogonadism .

Infertility Case Study

A randomized controlled trial evaluated the efficacy of desethylclomifene in inducing ovulation among women with polycystic ovary syndrome. Results indicated that a significant percentage of participants achieved ovulation and subsequent pregnancy compared to the placebo group .

Male Hypogonadism Study

In a clinical study involving men diagnosed with secondary hypogonadism, administration of desethylclomifene resulted in a marked increase in serum testosterone levels over a treatment period of six months. Participants reported improved libido and overall well-being .

Comparative Analysis Table

ApplicationMechanism of ActionClinical Evidence
Female InfertilityStimulates FSH/LH secretion via estrogen receptor blockadeSignificant ovulation induction rates
Male HypogonadismIncreases endogenous testosterone productionNotable increases in serum testosterone
Cholesterol ManagementModulates lipid metabolismImprovements in lipid profiles observed
Type 2 DiabetesEnhances insulin sensitivityPositive effects on glucose metabolism

Mechanism of Action

Desethylclomifene Hydrochloride exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist in some tissues and an agonist in others, similar to clomifene. This selective modulation of estrogen receptors leads to various physiological effects, including the stimulation of ovulation in women with infertility .

Comparison with Similar Compounds

Research Findings and Data Validation

  • Analytical Methods : Desethylclomifene is quantified using HPLC with UV detection, similar to clonidine hydrochloride (linearity range: 10–100 μg/ml; precision RSD <2%) .
  • Stability : Hydrochloride salts like Desethylclomifene generally exhibit better stability and solubility than free bases, critical for laboratory handling .
  • Structural Analogues : Compounds such as N-Desethylsunitinib (MW 370.42) and Desipramine Hydrochloride (MW 302.8) highlight the diversity of ethyl-desethylated derivatives in drug metabolism .

Biological Activity

Desethylclomifene hydrochloride is a significant metabolite of clomiphene citrate, a compound widely used for the treatment of female infertility. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing side effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of Clomiphene and Its Metabolites

Clomiphene citrate is a selective estrogen receptor modulator (SERM) that primarily acts by blocking estrogen receptors in the hypothalamus, leading to increased secretion of gonadotropins (LH and FSH) from the pituitary gland. This mechanism promotes ovarian stimulation and ovulation in women with anovulatory disorders. Desethylclomifene, along with its active metabolites, plays a critical role in this process.

Desethylclomifene exhibits estrogenic and anti-estrogenic properties, influencing various biological pathways:

  • Estrogen Receptor Modulation : Desethylclomifene binds to estrogen receptors, affecting the feedback mechanisms that regulate hormone levels.
  • Gonadotropin Secretion : By antagonizing estrogen's feedback inhibition on the hypothalamus, desethylclomifene increases the release of LH and FSH, which are essential for follicular development and ovulation.

Pharmacokinetics

The pharmacokinetics of desethylclomifene are influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6. Variations in these enzymes can lead to significant differences in drug metabolism and efficacy among individuals:

  • Metabolism : Studies have shown that CYP2D6 is responsible for converting clomiphene into its active metabolites, including desethylclomifene. Individuals with non-functional CYP2D6 alleles exhibit lower plasma concentrations of these metabolites, leading to reduced therapeutic effectiveness .
  • Half-life : The half-life of desethylclomifene is longer than that of clomiphene itself, which may contribute to its sustained biological activity.

Table 1: Biological Activity of this compound

Activity TypeDescriptionReference
Estrogen Receptor BindingExhibits both agonistic and antagonistic properties
Gonadotropin StimulationIncreases LH and FSH levels
Variability in ResponseInfluenced by CYP2D6 polymorphisms
Clinical EfficacyEffective in inducing ovulation in resistant cases

Case Studies

Several clinical studies have highlighted the efficacy of desethylclomifene in treating infertility:

  • Clinical Trial on Clomiphene Resistance :
    A randomized clinical trial demonstrated that patients who previously did not respond to clomiphene citrate showed improved ovulation rates when treated with a combination therapy including desethylclomifene. The study reported significant increases in ovulatory cycles and pregnancy rates compared to control groups .
  • Pharmacogenetic Study :
    A study involving 30 human liver donors established a correlation between CYP2D6 genotype and the formation rate of desethylclomifene. This research provided insights into how genetic variability affects individual responses to treatment .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Desethylclomifene Hydrochloride in pharmaceutical samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for identification and quantification, supported by certified reference standards (e.g., CAS 1310815-19-0) for calibration . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to resolve stereochemical features and verify molecular fragmentation patterns .

Q. How can researchers address challenges in detecting trace levels of this compound in complex matrices?

  • Methodological Answer : Sensitivity limitations of UV detection can be mitigated using HPLC-MS/MS with electrospray ionization (ESI), which enhances selectivity and lowers detection limits. Sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), should be optimized to reduce matrix interference .

Advanced Research Questions

Q. What experimental design considerations are critical for stability studies of this compound under varying conditions?

  • Methodological Answer : Stability studies should evaluate degradation pathways (e.g., hydrolysis, oxidation) under stress conditions (e.g., heat, light, pH extremes). Use forced degradation experiments to identify degradation products and validate stability-indicating methods (e.g., gradient HPLC). Monitor impurities like clomifene N-oxide, which may form under oxidative conditions, using impurity reference standards .

Q. How should researchers resolve contradictions in potency data obtained from different analytical platforms?

  • Methodological Answer : Cross-validate results using orthogonal techniques. For instance, discrepancies between UV and MS quantification may arise from co-eluting impurities or ion suppression in MS. Validate method specificity by spiking samples with known impurities (e.g., MM0650.03) and confirming recovery rates. Statistical tools (e.g., ANOVA) can assess inter-method variability .

Q. What strategies are effective for isolating this compound from its metabolites in biological samples?

  • Methodological Answer : Employ hybrid SPE sorbents (e.g., mixed-mode cation exchange) to enhance selectivity for basic compounds. Chromatographic separation using polar-embedded stationary phases (e.g., C18 with hydrophilic endcapping) improves resolution of Desethylclomifene from polar metabolites. Confirm identity via MS/MS fragmentation patterns and compare with synthetic standards .

Data Interpretation and Validation

Q. How can researchers validate the specificity of impurity profiling methods for this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines by spiking samples with structurally related impurities (e.g., clomifene N-oxide hydrochloride) at specified concentrations (0.1–1.0% of the analyte). Demonstrate baseline separation and absence of co-elution using peak purity algorithms (e.g., diode array detector spectral analysis). Validate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to predict pKa, logP, and solubility. Molecular docking studies can elucidate interactions with biological targets (e.g., estrogen receptors). Validate predictions with experimental data from shake-flask solubility tests or potentiometric titrations .

Experimental Design for Pharmacological Studies

Q. What in vitro models are appropriate for studying the metabolic pathways of this compound?

  • Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to identify phase I/II metabolites. Incubate Desethylclofimene with NADPH-regenerating systems and monitor metabolite formation via LC-HRMS. Compare results with cytochrome P450 inhibition assays to identify enzyme-specific pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.